molecular formula C17H18N2O6 B12880653 N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12880653
M. Wt: 346.3 g/mol
InChI Key: UQQLMIFUZOQGRC-ZZXKWVIFSA-N
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Description

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with hydroxyethoxy and nitrofuran substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzamide Core: The initial step might involve the reaction of 4-aminobenzamide with 2-(2-chloroethoxy)ethanol under basic conditions to form the hydroxyethoxy-substituted benzamide.

    Introduction of the Nitro Group: The nitrofuran moiety can be introduced via a nitration reaction, where the furan ring is nitrated using a mixture of nitric acid and sulfuric acid.

    Vinylation: The final step could involve the vinylation of the benzamide core with the nitrofuran substituent using a suitable vinylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the nitrofuran moiety is particularly interesting due to its known biological activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The hydroxyethoxy and nitrofuran groups may impart specific pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit specific enzymes. The nitrofuran moiety could be involved in redox reactions that generate reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.

    Benzamide derivatives: Compounds like 4-hydroxybenzamide and 4-aminobenzamide can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of hydroxyethoxy and nitrofuran groups, which may impart distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+

InChI Key

UQQLMIFUZOQGRC-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO

Origin of Product

United States

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